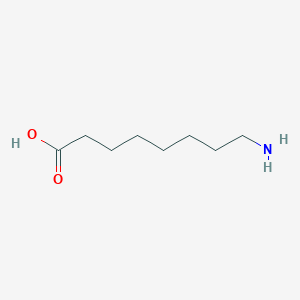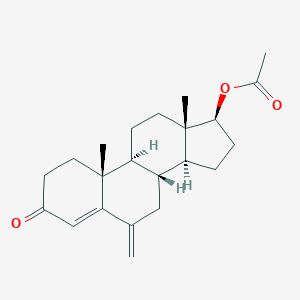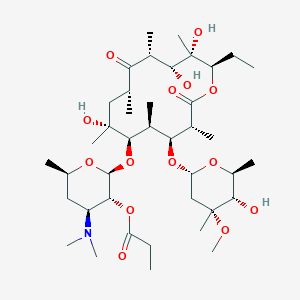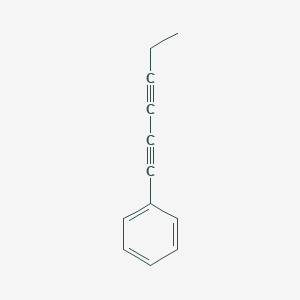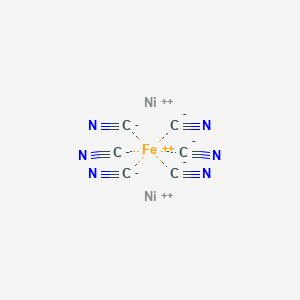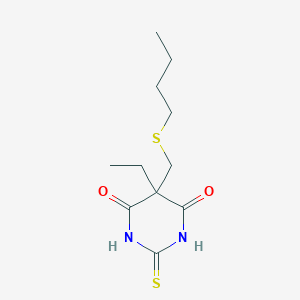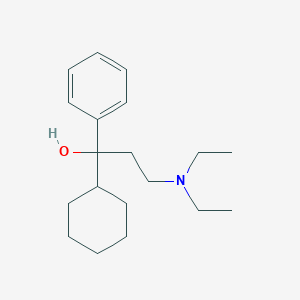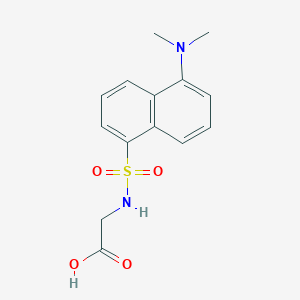
Dansylglycine
Overview
Description
Dansylglycine is a fluorescent compound belonging to the class of dansylated amino acids. It is widely used as a fluorescent probe for the characterization of binding sites in proteins, particularly human serum albumin . The compound is known for its strong fluorescence properties, making it a valuable tool in various biochemical and analytical applications.
Mechanism of Action
Target of Action
Dansylglycine primarily targets proteins, forming a covalent bond with them . It serves as a valuable marker for proteins, allowing for the study of enzyme-catalyzed reactions . Specifically, it has been confirmed that this compound is a site II ligand when binding to human serum albumin (HSA) .
Mode of Action
This compound interacts with its targets, primarily proteins, by forming a covalent bond . This interaction results in changes that can be measured, allowing for the study of enzyme-catalyzed reactions . The intensity of the induced circular dichroism (ICD) signal, which appears when HSA complexes with this compound, is dependent on temperature, indicating that the complexation between the protein and the ligand is reversible .
Biochemical Pathways
It is known that this compound, as a fluorescent probe, is used for the characterization of the binding sites in albumin . This suggests that this compound may play a role in the biochemical pathways involving protein binding and enzyme-catalyzed reactions.
Pharmacokinetics
It is known that human serum albumin (hsa) binds to a wide variety of drugs at two primary binding sites, and can have a significant impact on their pharmacokinetics and pharmacological effects .
Result of Action
The result of this compound’s action is primarily observed through its ability to act as a fluorescent marker. When this compound forms a covalent bond with proteins, it allows for the measurement of reaction rates . This makes this compound a powerful tool for studying enzyme-catalyzed reactions.
Action Environment
The action of this compound is influenced by environmental factors. For instance, the fluorescence yield of this compound ranges from 0.07 in water to 0.66 in dioxane . This suggests that the medium in which this compound is present can significantly impact its fluorescence properties. Additionally, the induced chirality of this compound is susceptible to alteration caused by the oxidation of the protein .
Biochemical Analysis
Biochemical Properties
Dansylglycine plays a significant role in biochemical reactions. It serves diverse purposes, including its use as a marker for proteins, a fluorescent probe for biochemical and physiological studies, and a tool for examining enzyme-catalyzed reactions . It interacts with various enzymes and proteins, and the nature of these interactions is often determined by the specific experimental setup .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a fluorescent probe. For instance, it has been used to investigate the binding of monooleoylglycerol to human serum albumin (HSA), providing insights into the interactions between these molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. For example, it has been shown to bind to the dansylsarcosine site (site II) of HSA, acting as a competitive inhibitor of dansylsarcosine binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dansylglycine is typically synthesized through the reaction of dansyl chloride with glycine. The reaction involves the nucleophilic substitution of the chloride group in dansyl chloride by the amino group in glycine, forming a stable sulfonamide bond . The reaction is usually carried out in an alkaline medium to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Dansylglycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can result in the cleavage of the sulfonamide bond, yielding the corresponding amine and sulfonic acid.
Substitution: The sulfonamide group in this compound can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and sulfonic acid.
Substitution: New sulfonamide derivatives.
Scientific Research Applications
Dansylglycine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and binding sites in proteins.
Biology: Employed in the investigation of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent sensors and markers for various analytical purposes.
Comparison with Similar Compounds
Dansylglycine is compared with other similar compounds, such as:
Dansylsarcosine: Another dansylated amino acid used as a fluorescent probe for protein binding studies.
11-(Dansylamino)-undecanoic acid: A dansylated fatty acid used in the study of lipid-protein interactions.
1-Anilino-8-naphthalenesulfonic acid: A fluorescent dye used for studying protein folding and conformational changes.
Uniqueness: this compound is unique due to its strong fluorescence properties and its ability to bind specifically to certain protein sites, making it a valuable tool in biochemical and analytical research.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18/h3-8,15H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXORCWAQTTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148815 | |
| Record name | Dansylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091-85-6 | |
| Record name | Dansylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANSYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QF9N67QFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dansylglycine interact with human serum albumin (HSA)?
A1: this compound exhibits a strong binding affinity for HSA, primarily at drug site II, also known as the benzodiazepine/indole binding site. [, , , ] This interaction is characterized by a significant enhancement in this compound fluorescence upon binding, accompanied by a blue shift in the emission maximum. [, ]
Q2: What happens to the fluorescence of this compound when it binds to bovine serum albumin (BSA)?
A2: Similar to HSA, this compound binds tightly to BSA, resulting in a substantial fluorescence enhancement and a blue shift in the emission maximum. [] This interaction suggests that this compound preferentially binds to hydrophobic regions within BSA. []
Q3: Can other molecules displace this compound from its binding site on HSA?
A3: Yes, molecules with a higher affinity for HSA drug site II, such as dicoumarol, can competitively displace this compound, leading to fluorescence quenching. [, , ] Additionally, medium-chain fatty acids like caprylate, which also favor drug site II, can engage in multiple binding interactions with HSA alongside this compound. []
Q4: How does the binding of this compound to HSA change in different pH conditions?
A4: At pH 9.0, where HSA adopts a less rigid conformation, the protein loses its ability to bind this compound. Conversely, at pH 3.5, HSA retains its binding capacity for this compound, indicating that the expanded structure at this pH does not hinder the interaction. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H16N2O4S, and its molecular weight is 308.36 g/mol.
Q6: Does this compound exhibit induced circular dichroism (ICD) upon binding to proteins?
A6: Yes, when this compound binds to chiral microenvironments like the hydrophobic cavities in HSA, it exhibits ICD. Specifically, a characteristic ICD band appears around 346 nm upon complexation with HSA. []
Q7: Can this compound be used as a probe in lipid membrane studies?
A7: Yes, this compound readily adsorbs to lipid membranes and displays distinct fluorescence properties depending on its location (aqueous vs. membrane-bound). [, ] This property makes it useful for studying membrane properties such as transmembrane proton gradients and phospholipid packing asymmetry. [, ]
Q8: Does the fluorescence of membrane-bound this compound differ between the inner and outer leaflets of lipid vesicles?
A8: Yes, studies using dipalmitoylphosphatidylcholine vesicles revealed that this compound in the outer leaflet exhibits a fluorescence emission maximum at 530 nm, while in the inner leaflet, the maximum shifts to 519 nm. [] This difference suggests variations in the dielectric constant of the dye's immediate environment within the two leaflets. []
Q9: Have computational methods been employed to study this compound?
A9: Yes, conceptual density functional theory (DFT) calculations, using the MN12SX density functional and SMD solvation model, have been used to investigate the chemical reactivity of a this compound analog in water and dioxane. [, ] These studies have focused on predicting the molecule's reactivity towards radical, nucleophilic, and electrophilic attacks based on calculated reactivity descriptors. [, ]
Q10: What analytical techniques are commonly used to study this compound?
A10: Fluorescence spectroscopy is a primary technique used to study this compound interactions. [, , , , , , , , ] Changes in fluorescence intensity, emission wavelength, and anisotropy provide insights into binding events, environmental polarity, and molecular mobility. [, , , , , , , , ] Circular dichroism (CD) spectroscopy is also employed to study the induced chirality of this compound upon binding to chiral molecules like proteins. [, ] Other techniques include ultrafiltration for studying binding to serum proteins, [] and high-performance liquid chromatography (HPLC) for separating and quantifying this compound, especially in enzymatic assays. [, ]
Q11: Apart from protein binding and membrane studies, what are other applications of this compound?
A11: this compound has been explored as a fluorescent probe in chemo-sensor development, particularly for detecting organic molecules like terpenoids, bile acids, and endocrine-disrupting chemicals. [, , ] Modified cyclodextrins containing this compound moieties have shown promise in this area, displaying fluorescence changes upon guest molecule binding. [, , ] Additionally, this compound serves as a substrate in enzymatic assays for angiotensin-converting enzyme (ACE) inhibitors. [, , , ] The enzymatic cleavage of a chromophore-fluorophore-labeled substrate containing this compound is monitored to assess ACE inhibition. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


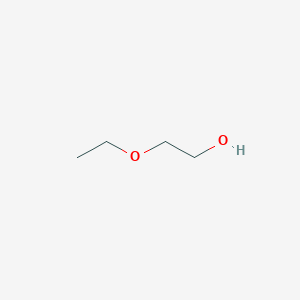
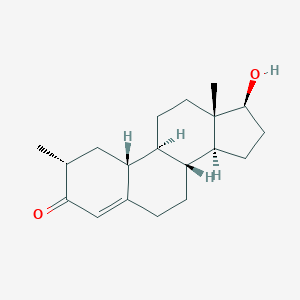
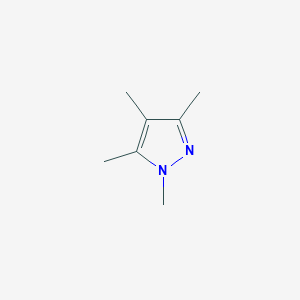
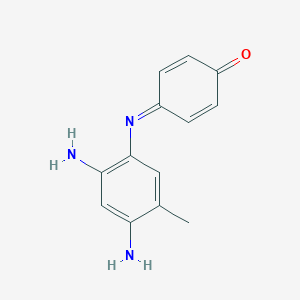
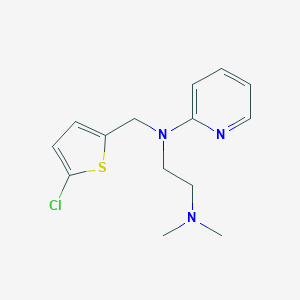

![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)
